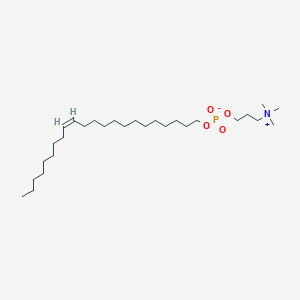

Erufosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Erufosine, also known as erucylphospho-N,N,N-trimethylpropanolamine, is a novel derivative of erucylphosphocholine. It belongs to a group of antineoplastic drugs based on alkyl ether lipids. This compound can be effectively applied intravenously, can cross the blood-brain barrier, and shows antitumor activity in the micromolar range. It is a promising drug for the treatment of several types of tumors, including human urinary bladder carcinoma, breast carcinoma, glioblastoma, and multiple myeloma .

Preparation Methods

Erufosine is synthesized through a straightforward process starting from the parent alkylphospholipids. The synthesis involves the reaction of erucyl alcohol with phosphorus oxychloride, followed by the addition of trimethylamine. This results in the formation of erucylphospho-N,N,N-trimethylpropanolamine. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

Erufosine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form erucylphosphonic acid.

Reduction: Reduction of this compound can lead to the formation of erucylphosphine.

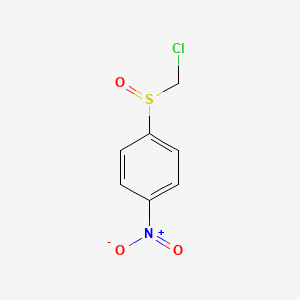

Substitution: this compound can undergo substitution reactions with halogens to form halogenated derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine. The major products formed from these reactions are erucylphosphonic acid, erucylphosphine, and halogenated this compound derivatives .

Scientific Research Applications

Erufosine has a wide range of scientific research applications:

Chemistry: this compound is used as a model compound to study the behavior of alkylphospholipids in various chemical reactions.

Biology: It is used to investigate the effects of alkylphospholipids on cellular membranes and lipid metabolism.

Medicine: this compound is being studied for its potential as an antineoplastic agent in the treatment of various cancers, including breast carcinoma, glioblastoma, and multiple myeloma. It has shown promising results in preclinical studies and is being evaluated in clinical trials.

Industry: This compound is used in the development of new antineoplastic drugs and as a reference compound in the quality control of pharmaceutical products

Mechanism of Action

Erufosine exerts its effects by interacting with lipid membranes, leading to alterations in membrane order and fluidity. This interaction affects the dynamics of membrane proteins and disrupts lipid-lipid interactions. This compound also inhibits the phosphorylation of key signaling molecules such as PI3K, Akt, and c-Raf, which are involved in cell survival and proliferation pathways. These effects result in the induction of apoptosis and inhibition of tumor growth .

Comparison with Similar Compounds

Erufosine is compared with other alkylphospholipids such as miltefosine, perifosine, and edelfosine. While all these compounds share a similar mechanism of action, this compound is distinguished by its lower toxicity to bone marrow cells and its ability to cross the blood-brain barrier. This makes this compound a more favorable candidate for the treatment of brain tumors and other cancers with a reduced risk of bone marrow suppression .

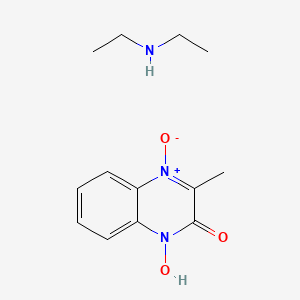

Similar compounds include:

Miltefosine: An alkylphosphocholine with antineoplastic and antiparasitic properties.

Perifosine: An alkylphosphocholine that inhibits Akt signaling and induces apoptosis in cancer cells.

Edelfosine: An alkyl-lysophospholipid that selectively induces apoptosis in cancer cells without affecting normal cells

This compound’s unique properties, such as its ability to cross the blood-brain barrier and its lower bone marrow toxicity, make it a promising candidate for further research and development in cancer therapy.

Properties

CAS No. |

202867-33-2 |

|---|---|

Molecular Formula |

C28H58NO4P |

Molecular Weight |

503.7 g/mol |

IUPAC Name |

[(Z)-docos-13-enyl] 3-(trimethylazaniumyl)propyl phosphate |

InChI |

InChI=1S/C28H58NO4P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-32-34(30,31)33-28-25-26-29(2,3)4/h12-13H,5-11,14-28H2,1-4H3/b13-12- |

InChI Key |

JRNJGNRNGUZCTF-SEYXRHQNSA-N |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCCCCCOP(=O)([O-])OCCC[N+](C)(C)C |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCCOP(=O)([O-])OCCC[N+](C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.